Methyl 2-bromo-4-ethoxy-5-fluorobenzoate
Description
Methyl 2-bromo-4-ethoxy-5-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, an ethoxy group (-OCH₂CH₃) at the 4-position, and a fluorine atom at the 5-position of the aromatic ring. The methyl ester group (-COOCH₃) at the 1-position completes its structure. This compound is of interest in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by its substituents. The bromine and fluorine atoms contribute to halogen bonding and metabolic stability, while the ethoxy group introduces steric bulk and moderate electron-donating properties .
Properties
IUPAC Name |
methyl 2-bromo-4-ethoxy-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-9-5-7(11)6(4-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEQKWGNXBZQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-ethoxy-5-fluorobenzoate typically involves the esterification of 2-bromo-4-ethoxy-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, ethoxylation, and esterification steps, each optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-ethoxy-5-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of 2-bromo-4-ethoxy-5-fluorobenzoic acid.
Reduction: Formation of 2-bromo-4-ethoxy-5-fluorobenzyl alcohol.
Scientific Research Applications
Methyl 2-bromo-4-ethoxy-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-bromo-4-ethoxy-5-fluorobenzoate exerts its effects depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active acid form. The ethoxy and fluorine substituents can modulate the compound’s lipophilicity and electronic properties, influencing its interaction with biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Positioning and Molecular Properties
Key structural analogs differ in substituent type and position, significantly altering their physicochemical and reactivity profiles. Below is a detailed comparison:
Table 1: Comparative Properties of Methyl 2-Bromo-4-Ethoxy-5-Fluorobenzoate and Analogues
Substituent Effects on Physicochemical Behavior
- Halogen Influence : Bromine at position 2 in the target compound increases molecular weight and polarizability compared to fluorine-only analogs. The dual bromine in Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate further elevates reactivity in cross-coupling reactions .
- Ethoxy vs. Methoxy : The ethoxy group (-OCH₂CH₃) in the target compound provides greater steric hindrance and lipophilicity than methoxy (-OCH₃) groups, reducing solubility in polar solvents but enhancing membrane permeability .
- Electron-Withdrawing vs. Donating Groups : Fluorine’s electronegativity at position 5 withdraws electron density, stabilizing the aromatic ring against electrophilic attack. In contrast, methyl salicylate’s hydroxyl group (-OH) donates electrons, increasing acidity (pKa ~9.9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
